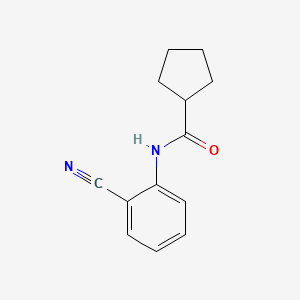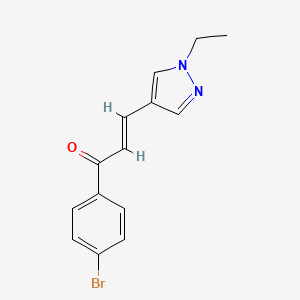![molecular formula C22H23N3O2 B5296943 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, also known as PIPMBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
作用机制
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid binds to the allosteric site of mGluR5, which is located outside the glutamate binding site, and inhibits the receptor activity by reducing its coupling to intracellular signaling pathways. This leads to the suppression of glutamate-mediated excitatory neurotransmission and the modulation of downstream effectors, such as calcium channels, protein kinases, and transcription factors. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to be a highly selective and potent antagonist of mGluR5, with minimal off-target effects on other glutamate receptors or ion channels.
Biochemical and Physiological Effects:
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit long-term potentiation (LTP), a cellular mechanism of learning and memory, and reduce the excitotoxicity and oxidative stress induced by glutamate or amyloid-beta. In astrocytes, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can attenuate the release of pro-inflammatory cytokines and chemokines, and enhance the clearance of glutamate and reactive oxygen species. In microglia, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit the activation of NLRP3 inflammasome and the production of interleukin-1beta, a key mediator of neuroinflammation. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to modulate the activation and differentiation of immune cells, such as T cells and dendritic cells.
实验室实验的优点和局限性
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has several advantages for lab experiments, such as its high potency and selectivity, its well-established pharmacological profile, and its availability from commercial sources. However, there are also some limitations and challenges associated with the use of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, such as its potential toxicity and solubility issues, its species and tissue specificity, and its dependence on the experimental paradigm and readout. Therefore, careful consideration and validation of the experimental design and controls are necessary to ensure the reliability and reproducibility of the results.
未来方向
There are several future directions for the research on 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid and mGluR5, such as the development of more selective and potent antagonists, the elucidation of the structural and functional basis of the receptor-ligand interaction, the identification of the downstream effectors and signaling pathways, and the translation of the preclinical findings into clinical applications. Moreover, the integration of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid with other pharmacological and genetic tools, such as optogenetics, chemogenetics, and CRISPR-Cas9, can provide new insights into the complexity and diversity of mGluR5-mediated functions in health and disease.
合成方法
The synthesis of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid involves several steps, including the reaction of 3-(piperidin-1-ylmethyl)benzaldehyde with 1H-imidazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and the final acidification with hydrochloric acid. The purity and yield of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can be improved by recrystallization and column chromatography.
科学研究应用
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively used as a pharmacological tool to study the function of mGluR5 in various biological systems, such as neurons, astrocytes, and microglia. It has been shown to modulate synaptic plasticity, neuroinflammation, and neurodegeneration, and to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been used to investigate the role of mGluR5 in non-neuronal cells, such as cancer cells and immune cells, and to explore the possibility of targeting mGluR5 for cancer therapy and immunomodulation.
属性
IUPAC Name |
4-[1-[3-(piperidin-1-ylmethyl)phenyl]imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(27)19-9-7-18(8-10-19)21-23-11-14-25(21)20-6-4-5-17(15-20)16-24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVHSXMSRXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)N3C=CN=C3C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)



![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)